molecular formula C28H28Cl2P2Pd B1278696 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride CAS No. 29964-62-3

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Cat. No. B1278696
CAS RN: 29964-62-3
M. Wt: 603.8 g/mol
InChI Key: JQXJBXVWVPVTOO-UHFFFAOYSA-L
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Description

1,4-Bis(diphenylphosphino)butane (dppb) is a ligand that forms complexes with palladium, resulting in catalysts that are used in various chemical reactions. The palladium complexes containing dppb have been shown to be effective in processes such as copolymerization of ethylene and carbon monoxide, cross-coupling reactions, and cyclocarbonylation reactions. These complexes are characterized by their ability to form stable chelates with palladium, which enhances their catalytic activity .

Synthesis Analysis

The synthesis of palladium complexes with dppb involves the coordination of the ligand to the palladium center, often resulting in a square planar geometry around the metal. The synthesis process can yield various palladium(II) complexes, which are then characterized by techniques such as X-ray crystallography. For instance, the complex [{bis(2,3,4,5-tetramethylphospholyl)-o-xylene}PdCl2] is a seven-membered chelate with the phosphole rings oriented perpendicular to the PdP2Cl2 plane .

Molecular Structure Analysis

The molecular structure of palladium complexes with dppb ligands is crucial for their catalytic properties. X-ray crystallography has revealed that these complexes often adopt a square planar geometry, which is typical for palladium(II) species. The orientation of the ligands and the overall geometry of the complex can influence the reactivity and selectivity of the catalyst in various reactions .

Chemical Reactions Analysis

Palladium complexes with dppb ligands are versatile catalysts in organic synthesis. They have been used in the copolymerization of ethylene and carbon monoxide to produce high-molecular-weight polymers . Additionally, they catalyze cross-coupling reactions, such as the coupling of secondary alkyl Grignard reagents with organic halides, yielding products in high yields . Cyclocarbonylation reactions of allylphenols and allylnaphthols are also facilitated by these catalysts, leading to the formation of lactones and bis-lactones under syngas conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium complexes with dppb ligands are influenced by the nature of the ligand and the metal center. These complexes are generally stable and can be handled under normal laboratory conditions. Their solubility in common organic solvents and their stability towards air and moisture make them suitable for use in various catalytic reactions. The electronic properties of the ligands, such as the electron-donating ability of the phosphino groups, are critical for the catalytic activity of the complexes .

Scientific Research Applications

Catalytic Applications

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride has been extensively used in various catalytic applications, particularly in cross-coupling reactions. For example, it's been found effective in palladium-catalyzed cross-coupling reactions of arylboronic acids with π-deficient heteroaryl chlorides, yielding high efficiency for monocyclic heteroaryl chlorides (Ali, McKillop, Mitchell, Rebelo, & Wallbank, 1992). Additionally, it has shown promise in the palladium-catalyzed cyanation of various aryl and heteroaryl chlorides (Sundermeier, Zapf, Mutyala, Baumann, Sans, Weiss, & Beller, 2003).

Synthesis of Lactones and Bis-Lactones

The compound is also used in the synthesis of lactones and bis-lactones. It catalyzes cyclocarbonylation reactions of 2-allyl phenols and other bis-2-allyl phenol systems, including steroids and other important compounds, to produce new significant five-, six-, and seven-membered ring lactones and bis-lactones (Vasapollo, Mele, & Ali, 2003).

Catalytic Oxidation in Organic Synthesis

This compound has also been used in the synthesis of diphenyl carbonate by catalytic oxidation of phenol, showcasing its versatility in organic synthesis processes (Yuan-xin, 2013).

Cyclocarbonylation Reactions

Moreover, 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is efficient in cyclocarbonylation reactions, affording various five-, six-, and seven-membered ring lactones (Maffei, Mele, Ciccarella, Vasapollo, Crisafulli, Sciré, & Mantia, 2002).

Safety And Hazards

This compound is classified as non-combustible . It can cause skin irritation (H315) and serious eye irritation (H319) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJBXVWVPVTOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450296
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

CAS RN

29964-62-3
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
黄凯兵, 熊杉, 李伟, 冯晓民 - Journal of Hunan University, 2015 - hdxbzkb.cnjournals.net
The Effect of Organic Palladium Compounds on the Crystallization of Poly( L-lactic Acid)(PLLA) Search 中文 Home About the Journal Introduction to Hunan University About the Journal …
Number of citations: 0 hdxbzkb.cnjournals.net
M Naveed, R Ullah, A Khan, B Shal, AU Khan… - Molecular Biology …, 2021 - Springer
Background Neuropathic pain is a chronic pain state that negatively impacts the quality of life. Currently, available therapies for the treatment of neuropathic pain often lack efficacy and …
Number of citations: 14 link.springer.com
M Naveed, SZ Khan, S Zeeshan, A Khan… - Naunyn-Schmiedeberg's …, 2019 - Springer
Inflammation is being a protective mechanism of the body towards the injury. However, chronic and progressive inflammation may lead to some chronic diseases. Due to the serious …
Number of citations: 35 link.springer.com
TT Oni, UC Okoro, DI Ugwu - Orient J Chem, 2015 - researchgate.net
The synthesis of angular 1-azabenzo [a] phenoxazin-5-one and 11-amino-1, 8, 10-triazabenzo [a] phenoxazin-5-one and their functionalized aryl derivatives via Mizoroki-Heck arylation …
Number of citations: 2 www.researchgate.net
JF Cavalier, M Burton, C De Tollenaere, F Dussart… - …, 2001 - thieme-connect.com
The coupling of arylboronic acids with 2, 6-diamino-3, 5-dibromo-1, 4-pyrazine (6) gave 2, 6-diamino-3, 5-diaryl-1, 4-pyrazines (7). The reaction of 7 with methyl glyoxal in aqueous EtOH…
Number of citations: 17 www.thieme-connect.com
UC Okoro, MA Ezeokonkwo, EA Ujah… - Asian Journal of …, 2016 - researchgate.net
Highly functionalized angular azaphenoxazines and the benzo analogues have been prepared following the Suzuki-Miyaura protocol, which consists in the palladium catalyzed …
Number of citations: 1 www.researchgate.net
P Jeanjot, F Bruyneel, A Arrault, S Gharbi… - …, 2003 - thieme-connect.com
2-Amino-5-(p-hydroxyphenyl)-1, 4-pyrazine and 2-amino-3, 5-bis (p-hydroxyphenyl)-1, 4-pyrazine are endowed with excellent antioxidative properties. For a possible development in …
Number of citations: 21 www.thieme-connect.com
A Suzuki - Journal of Organometallic Chemistry, 1999 - Elsevier
The palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates provides a powerful and general methodology for the formation of …
Number of citations: 889 www.sciencedirect.com
JF Cavalier, M Burton, F Dussart, C Marchand… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 5-aryl- and 3,5-bis-aryl-2-amino-1,4-pyrazine derivatives 4 and 6, and related imidazolopyrazinones 7, has been synthesized, the aryl groups of which are catechol and/or …
Number of citations: 25 www.sciencedirect.com
J Niu, J Fan, X Wang, Y Xiao, X Xie, X Jiao… - Analytical …, 2017 - ACS Publications
Biological sensors with simultaneous turn-on signals of fluorescence (FL) and chemiluminescence (CL) triggered by one single species are supposed to integrate spatiotemporally …
Number of citations: 78 pubs.acs.org

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